molecular formula C17H17N3O2S B7705942 N-(2,3-dimethylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide

N-(2,3-dimethylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide

Cat. No. B7705942
M. Wt: 327.4 g/mol
InChI Key: WJFHOIXPGQKGOW-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide, also known as DPOP, is a chemical compound that has been widely studied due to its potential applications in scientific research. This compound is a member of the oxadiazole family, which has been known for its various biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood. However, it has been proposed that the compound may act as an inhibitor of acetylcholinesterase and butyrylcholinesterase by binding to their active sites. This binding prevents the breakdown of acetylcholine, which leads to an increase in the concentration of this neurotransmitter in the brain. This increase in acetylcholine concentration may improve cognitive function and memory.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(2,3-dimethylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. In vivo studies have also shown that N-(2,3-dimethylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide can improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, N-(2,3-dimethylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,3-dimethylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase. This activity makes N-(2,3-dimethylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide a potential candidate for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders. However, one of the limitations of using N-(2,3-dimethylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-(2,3-dimethylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide. One direction is the development of more potent and selective inhibitors of acetylcholinesterase and butyrylcholinesterase based on the structure of N-(2,3-dimethylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide. Another direction is the investigation of the potential applications of N-(2,3-dimethylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide in other scientific fields such as cancer research and drug delivery. Additionally, further studies are needed to elucidate the mechanism of action of N-(2,3-dimethylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide and its effects on other biochemical and physiological pathways.

Synthesis Methods

The synthesis of N-(2,3-dimethylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 2,3-dimethylphenyl isocyanate with 3-(thiophen-2-yl)-1,2,4-oxadiazol-5-amine in the presence of propanoic acid. The reaction yields N-(2,3-dimethylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide as a white solid with a melting point of 184-186°C. The purity of the compound can be confirmed by using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

Scientific Research Applications

N-(2,3-dimethylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been studied for its potential applications in various scientific fields such as medicinal chemistry, pharmacology, and neuroscience. It has been reported to exhibit potent inhibitory activity against certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This activity makes N-(2,3-dimethylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide a potential candidate for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-11-5-3-6-13(12(11)2)18-15(21)8-9-16-19-17(20-22-16)14-7-4-10-23-14/h3-7,10H,8-9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFHOIXPGQKGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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